

An In-depth Technical Guide to **tert-Butyl Diethylphosphonoacetate**

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Compound of Interest

Compound Name: *tert-Butyl diethylphosphonoacetate*

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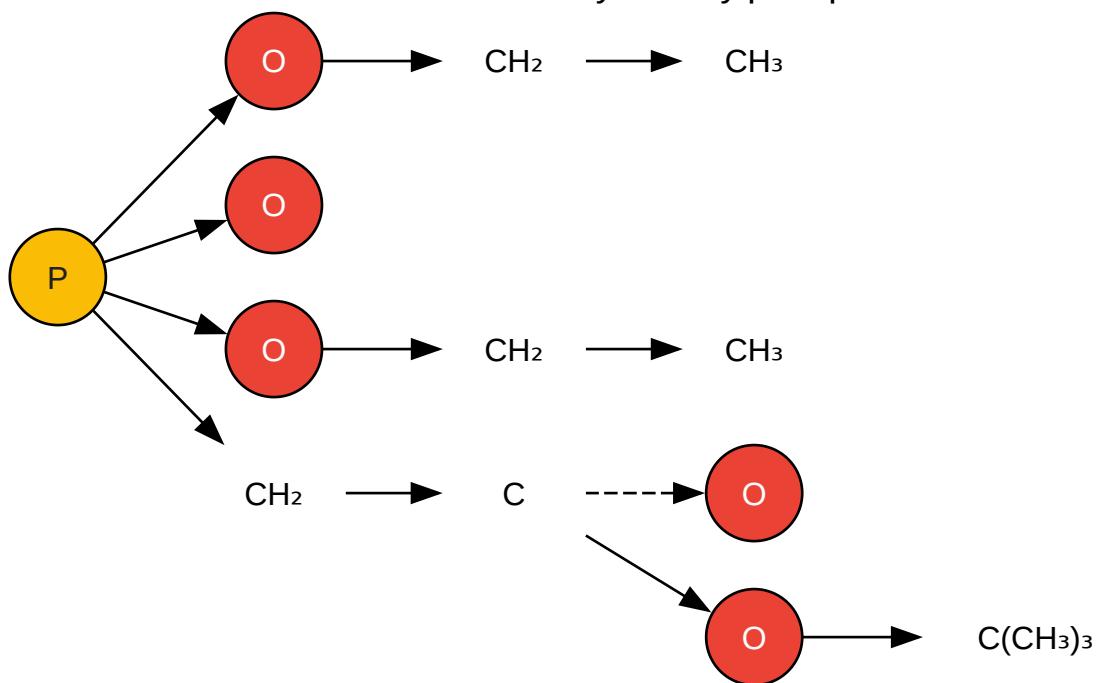
Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **tert-butyl diethylphosphonoacetate**. A workhorse reagent in modern organic synthesis, its primary utility lies in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of α,β -unsaturated esters. This document consolidates its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application, serving as a critical resource for professionals in chemical research and drug development.

Chemical Identity and Physicochemical Properties

tert-Butyl diethylphosphonoacetate, also known by its IUPAC name **tert-butyl 2-(diethoxyphosphoryl)acetate**, is a colorless to light yellow liquid.^[1] It is an organophosphorus compound featuring a phosphonate group and a tert-butyl ester. Its linear formula is $(C_2H_5O)_2P(O)CH_2CO_2C(CH_3)_3$.

The molecular structure of **tert-butyl diethylphosphonoacetate** is visualized below:

Chemical Structure of **tert-Butyl Diethylphosphonoacetate**[Click to download full resolution via product page](#)

Caption: 2D structure of **tert-Butyl diethylphosphonoacetate**.

Quantitative data and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| IUPAC Name | tert-butyl 2-diethoxyphosphorylacetate | [2] |
| Synonyms | Diethyl (Boc-methyl)phosphonate, Diethyl tert-butoxycarbonylmethanephosphonate | |
| CAS Number | 27784-76-5 | [3] |
| Molecular Formula | C ₁₀ H ₂₁ O ₅ P | [2] |
| Molecular Weight | 252.24 g/mol | [3] |
| Appearance | Clear colorless to light yellow liquid | [1][3] |
| Boiling Point | 100-103 °C at 1.5 mmHg | [3] |
| Density | 1.074 g/mL at 25 °C | [3] |
| Refractive Index (n ₂₀ /D) | 1.431 | [3] |
| Solubility | Soluble in chloroform and ethyl acetate. Not miscible or difficult to mix in water. | [3] |

Spectroscopic Profile

The structural characterization of **tert-butyl diethylphosphonoacetate** is routinely confirmed by spectroscopic methods. While a consolidated public spectrum with full peak assignments is not readily available, the expected spectral data based on its structure are tabulated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|---------------------------------|--|------------------------------------|------------------------------------|
| ^1H NMR | ~4.1 | Quartet | O-CH ₂ -CH ₃ |
| | ~2.9 | Doublet | P-CH ₂ -C=O |
| | ~1.4 | Singlet | C(CH ₃) ₃ |
| | ~1.3 | Triplet | O-CH ₂ -CH ₃ |
| ^{13}C NMR | ~165 | Singlet | C=O |
| | ~82 | Singlet | C(CH ₃) ₃ |
| | ~63 | Singlet | O-CH ₂ -CH ₃ |
| ~35 (doublet due to P-coupling) | Doublet | P-CH ₂ | |
| ~28 | Singlet | C(CH ₃) ₃ | |
| ~16 (doublet due to P-coupling) | Doublet | O-CH ₂ -CH ₃ | |
| ^{31}P NMR | ~20-25 | Singlet | P=O |

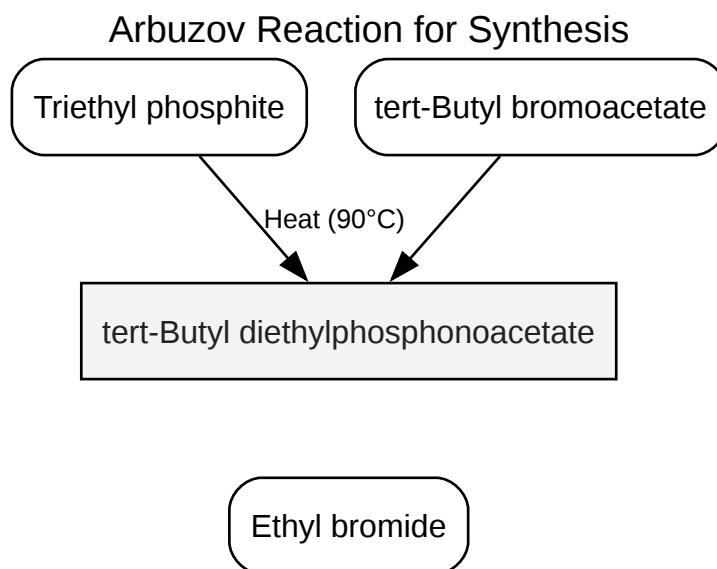
Infrared (IR) Spectroscopy

| Frequency (cm ⁻¹) | Vibration Type | Functional Group |
|-------------------------------|----------------|------------------|
| ~2980 | C-H stretch | Aliphatic |
| ~1730 | C=O stretch | Ester |
| ~1250 | P=O stretch | Phosphonate |
| ~1025 | P-O-C stretch | Phosphonate |

Experimental Protocols

Synthesis of tert-Butyl Diethylphosphonoacetate via Arbuzov Reaction

The most common and efficient synthesis of **tert-butyl diethylphosphonoacetate** is through the Michaelis-Arbuzov reaction.^[3] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.



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Caption: Synthesis of **tert-butyl diethylphosphonoacetate**.

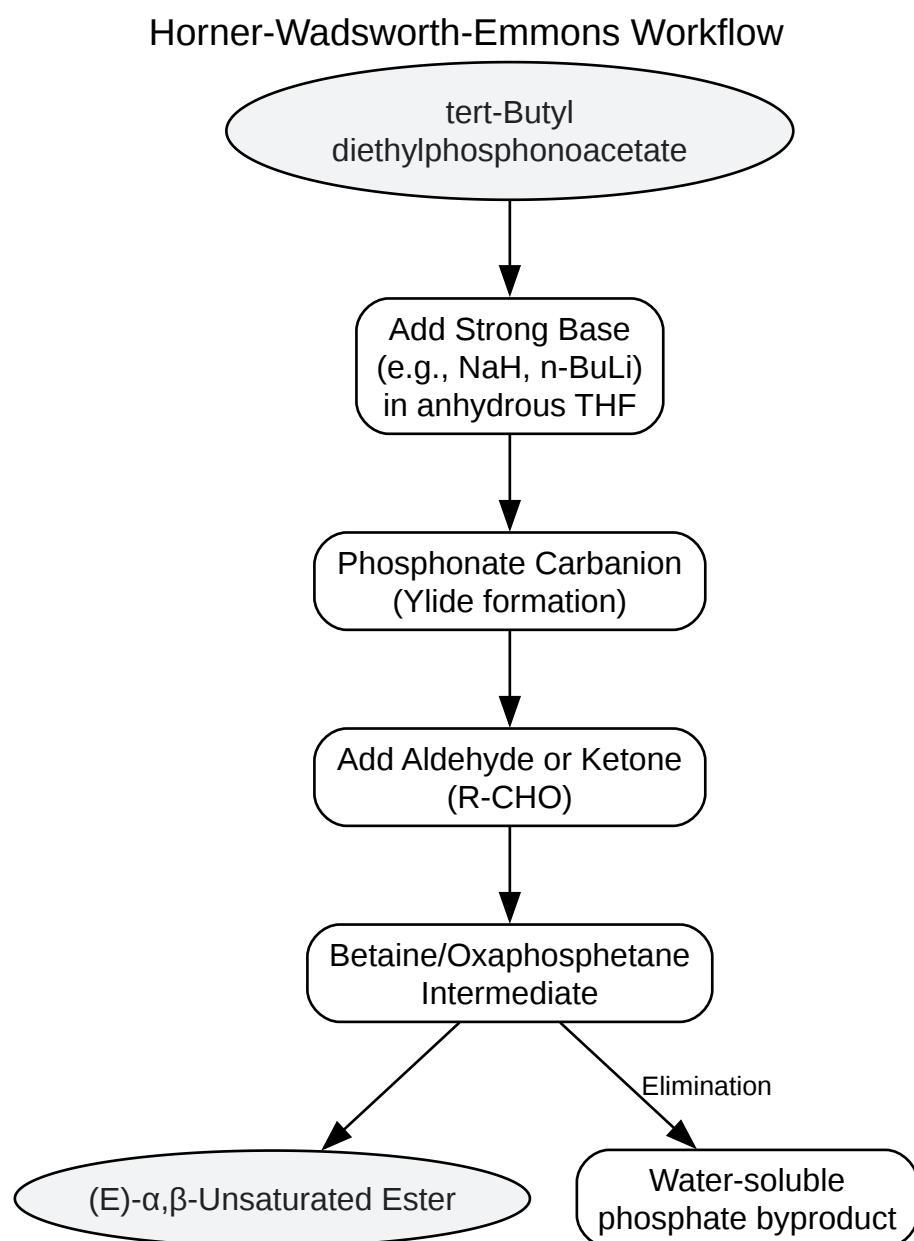
Methodology:

- A three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere is charged with triethyl phosphite (1.0 eq).
- The phosphite is heated to 90°C.
- tert-Butyl bromoacetate (1.05 eq) is added dropwise over a period of 2 hours, maintaining the reaction temperature at 90°C.
- After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4 hours.
- The mixture is then cooled to room temperature.

- The crude product is purified by vacuum distillation to remove any low-boiling impurities and unreacted starting materials, yielding **tert-butyl diethylphosphonoacetate** as a colorless liquid.

Application in Horner-Wadsworth-Emmons (HWE) Reaction

tert-Butyl diethylphosphonoacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β -unsaturated esters, typically with high (E)-stereoselectivity.



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Caption: General workflow of the HWE reaction.

Representative Protocol:

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of **tert-butyl diethylphosphonoacetate** (1.0 eq) in anhydrous THF is added dropwise.
- The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until the evolution of hydrogen gas ceases.
- The resulting solution of the phosphonate carbanion is cooled back to 0°C.
- A solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF is added dropwise.
- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired α,β -unsaturated ester.

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References

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